1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole
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Overview
Description
1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole can be achieved through various methods. One common approach involves the reaction of 2-phenyl-2-[(trimethylsilyl)oxy]ethyl bromide with sodium azide in the presence of a copper catalyst. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to be effective for the synthesis of triazoles .
Chemical Reactions Analysis
Types of Reactions
1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Mechanism of Action
The mechanism of action of 1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-trimethylsiloxyethylene: A styrene-type silyl enol ether used in Mukaiyama aldol reactions.
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-2-propenoate: A compound used in the synthesis of dihydropyrans.
4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]: A cytosine derivative used in nucleic acid chemistry.
Uniqueness
1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole is unique due to its specific structural features, which include the triazole ring and the trimethylsilyl group. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
161878-45-1 |
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Molecular Formula |
C13H19N3OSi |
Molecular Weight |
261.39 g/mol |
IUPAC Name |
trimethyl-[1-phenyl-2-(1,2,4-triazol-1-yl)ethoxy]silane |
InChI |
InChI=1S/C13H19N3OSi/c1-18(2,3)17-13(9-16-11-14-10-15-16)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |
InChI Key |
KUZWALYSJXCPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(CN1C=NC=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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